molecular formula C27H26N4O4S2 B2616252 2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 1189858-02-3

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2616252
CAS No.: 1189858-02-3
M. Wt: 534.65
InChI Key: FZCYOUAHWIVPHK-UHFFFAOYSA-N
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Description

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H26N4O4S2 and its molecular weight is 534.65. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Kerru et al. (2019) synthesized a series of thienopyrimidine linked rhodanine derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal strains, demonstrating the potential of thienopyrimidine derivatives as effective antimicrobial agents (Kerru et al., 2019).

Anti-inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings highlight the therapeutic potential of thienopyrimidine derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, some of which displayed potent anticancer activity comparable to doxorubicin against various human cancer cell lines. This suggests that thienopyrimidine derivatives could be promising candidates for cancer therapy (Hafez & El-Gazzar, 2017).

Blood Platelet Aggregation Inhibition

A study by Ishikawa et al. (1981) synthesized and tested a series of thienopyrimidinone derivatives for their ability to inhibit platelet aggregation, identifying several compounds as potent inhibitors. This research indicates the potential use of thienopyrimidine derivatives in preventing thrombotic diseases (Ishikawa et al., 1981).

Properties

IUPAC Name

2-[(11-acetyl-4-benzyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4S2/c1-17(32)30-13-12-21-22(15-30)37-25-24(21)26(34)31(14-18-6-4-3-5-7-18)27(29-25)36-16-23(33)28-19-8-10-20(35-2)11-9-19/h3-11H,12-16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCYOUAHWIVPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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